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molecular formula C17H21NO4 B1672521 Fenoterol CAS No. 13392-18-2

Fenoterol

Cat. No. B1672521
M. Wt: 303.35 g/mol
InChI Key: LSLYOANBFKQKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05141674

Procedure details

50 mg of micronised fenoterol HBr was dispersed uniformly in a solution of soy-bean lecithin (600 mg) 95% pure in 2 g of Arcton 11. The Arcton 11 was allowed to flash off, leaving behind a dispersion of fenoterol particles in lipid. To this dispersion, 5 g of micronised lactose was added. The resultant powder composition was tumbled in a ball-mill to ensure uniform mixing.
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
lecithin
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:11][CH2:12][CH:13]([OH:22])[C:14]1[CH:15]=[C:16]([OH:21])[CH:17]=[C:18]([OH:20])[CH:19]=1)[CH2:3][C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br>C(Cl)(Cl)(Cl)F>[CH3:1][CH:2]([NH:11][CH2:12][CH:13]([OH:22])[C:14]1[CH:19]=[C:18]([OH:20])[CH:17]=[C:16]([OH:21])[CH:15]=1)[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
CC(CC=1C=CC(=CC1)O)NCC(C=2C=C(C=C(C2)O)O)O.Br
Name
lecithin
Quantity
600 mg
Type
reactant
Smiles
Name
Quantity
2 g
Type
solvent
Smiles
C(F)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(F)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC=1C=CC(=CC1)O)NCC(C=2C=C(C=C(C2)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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